molecular formula C23H33GdN3O11+3 B1196020 Primovist

Primovist

Cat. No.: B1196020
M. Wt: 684.8 g/mol
InChI Key: PCZHWPSNPWAQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Gadoxetate Disodium: is a contrast agent designed for liver imaging using magnetic resonance imaging (MRI). It plays a crucial role in characterizing focal liver lesions identified through other imaging studies.

  • During imaging, it distributes into vascular and extravascular spaces during different phases (arterial, portal venous, and late dynamic phases), eventually accumulating in hepatocytes and bile ducts during the hepatobiliary phase.
  • The hepatobiliary phase allows for contrast-enhanced MRI cholangiograms.
  • Preparation Methods

      Synthetic Routes: Gadoxetate disodium is synthesized through specific chemical reactions involving gadolinium ions and other ligands.

      Reaction Conditions: The exact synthetic conditions may vary, but the compound is prepared to ensure its stability and suitability for MRI imaging.

      Industrial Production: Pharmaceutical companies produce gadoxetate disodium for clinical use, adhering to strict quality control standards.

  • Chemical Reactions Analysis

      Reactions: Gadoxetate disodium primarily undergoes complexation reactions with gadolinium ions. It forms a stable complex that exhibits paramagnetic properties.

      Common Reagents and Conditions: The synthesis typically involves ligands such as ethoxybenzyl-DTPA (EOB-DTPA) and sodium hydroxide.

      Major Products: The major product is the gadoxetate disodium complex itself, which is administered intravenously for liver imaging.

  • Scientific Research Applications

      Chemistry: Researchers study its stability, binding kinetics, and interactions with other molecules.

      Biology: Gadoxetate disodium aids in understanding liver function, hepatocyte uptake, and bile excretion.

      Medicine: It’s crucial for diagnosing liver lesions, assessing hepatocellular carcinoma (HCC), and evaluating post-liver transplant patients.

      Industry: Pharmaceutical companies use it for liver imaging agents.

  • Mechanism of Action

      Molecular Targets: Gadoxetate disodium accumulates in functioning hepatocytes due to its hepatospecific properties.

      Pathways Involved: It follows the hepatobiliary pathway, allowing imaging of both liver parenchyma and bile ducts.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C23H33GdN3O11+3

    Molecular Weight

    684.8 g/mol

    IUPAC Name

    2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium(3+)

    InChI

    InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3

    InChI Key

    PCZHWPSNPWAQNF-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Gd+3]

    Synonyms

    disodium gadoxetate
    eovist
    gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt
    gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid
    gadolinium ethoxybenzyl DTPA
    gadoxetate disodium
    gadoxetic acid
    gadoxetic acid disodium
    Gd-EOB-DTPA
    primovist

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.